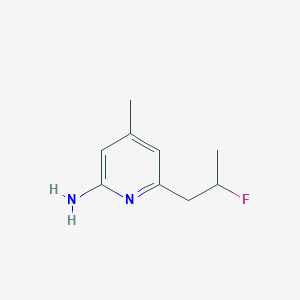

6-(2-Fluoropropyl)-4-methylpyridin-2-amine

Übersicht

Beschreibung

6-(2-Fluorpropyl)-4-Methylpyridin-2-amin ist eine chemische Verbindung, die zur Klasse der Pyridinderivate gehört. Sie zeichnet sich durch das Vorhandensein einer Fluorpropylgruppe aus, die an den Pyridinring gebunden ist und dem Molekül einzigartige chemische und physikalische Eigenschaften verleiht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(2-Fluorpropyl)-4-Methylpyridin-2-amin beinhaltet typischerweise die Einführung einer Fluorpropylgruppe in den Pyridinring. Eine gängige Methode beinhaltet die Reaktion von 4-Methyl-2-pyridinamin mit 2-Fluorpropylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann der Einsatz von automatisierten Systemen eine konstante Qualität gewährleisten und das Risiko einer Kontamination reduzieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-(2-Fluorpropyl)-4-Methylpyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können den Pyridinring in einen Piperidinring umwandeln.

Substitution: Die Fluorpropylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff kann für die Reduktion eingesetzt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid und Alkylhalogeniden durchgeführt werden.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von N-Oxiden.

Reduktion: Bildung von Piperidinderivaten.

Substitution: Bildung verschiedener substituierter Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

6-(2-Fluorpropyl)-4-Methylpyridin-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solcher, die auf neurologische Erkrankungen abzielen.

Chemische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, die in verschiedenen chemischen Industrien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 6-(2-Fluorpropyl)-4-Methylpyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es auf Neurotransmitterrezeptoren oder Enzyme wirken und deren Aktivität modulieren. Die Fluorpropylgruppe verstärkt die Fähigkeit der Verbindung, biologische Membranen zu durchqueren, wodurch ihre Wirksamkeit bei der gezielten Ansteuerung intrazellulärer Signalwege erhöht wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine typically involves the introduction of a fluoropropyl group to the pyridine ring. One common method involves the reaction of 4-methyl-2-pyridinamine with 2-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Fluoropropyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-Fluoropropyl)-4-methylpyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.

Wirkmechanismus

The mechanism of action of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluoropropyl group enhances the compound’s ability to cross biological membranes, increasing its efficacy in targeting intracellular pathways.

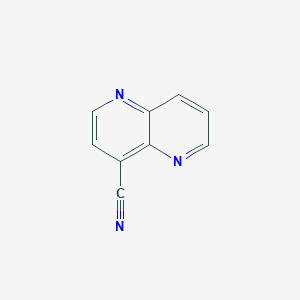

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-4-methylpyridin: Fehlt die Fluorpropylgruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.

6-(2-Fluorethyl)-4-methylpyridin-2-amin: Ähnliche Struktur, aber mit einer kürzeren fluorierten Alkylkette, die ihre Pharmakokinetik und Bindungsaffinität beeinflusst.

Einzigartigkeit

6-(2-Fluorpropyl)-4-Methylpyridin-2-amin ist aufgrund des Vorhandenseins der Fluorpropylgruppe einzigartig, die eine ausgeprägte chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für spezifische Anwendungen in der medizinischen Chemie und Bildgebung.

Eigenschaften

IUPAC Name |

6-(2-fluoropropyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHRCNFCHFHUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N)CC(C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146620-35-0 | |

| Record name | NOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146620350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1W11H9AUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)

![3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine](/img/structure/B3346093.png)

![7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B3346126.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2,2-dimethylpropanamide](/img/structure/B3346136.png)

![5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3346143.png)